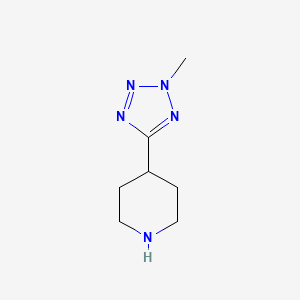

4-(2-methyl-2H-tetrazol-5-yl)piperidine

Description

4-(2-Methyl-2H-tetrazol-5-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a 2-methyltetrazole group. Tetrazoles are valued in medicinal chemistry for their metabolic stability and role as bioisosteres for carboxylic acids, enhancing drug-like properties such as bioavailability and resistance to enzymatic degradation . This compound is synthesized via alkylation reactions, as demonstrated in the preparation of its aniline analog, 4-(2-methyl-2H-tetrazol-5-yl)aniline, using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetonitrile .

Properties

Molecular Formula |

C7H13N5 |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

4-(2-methyltetrazol-5-yl)piperidine |

InChI |

InChI=1S/C7H13N5/c1-12-10-7(9-11-12)6-2-4-8-5-3-6/h6,8H,2-5H2,1H3 |

InChI Key |

HYYSQRRWPZZEMM-UHFFFAOYSA-N |

Canonical SMILES |

CN1N=C(N=N1)C2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-2H-tetrazol-5-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate nitrile compound with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a nucleophilic substitution reaction to attach the tetrazole to the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-2H-tetrazol-5-yl)piperidine can undergo various chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can modify the tetrazole ring or the piperidine ring, depending on the reagents used.

Substitution: Both the tetrazole and piperidine rings can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may lead to the formation of nitroso or nitro derivatives, while reduction can yield amine derivatives.

Scientific Research Applications

4-(2-methyl-2H-tetrazol-5-yl)piperidine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-methyl-2H-tetrazol-5-yl)piperidine involves its interaction with specific molecular targets. The tetrazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. The piperidine ring enhances the compound’s ability to penetrate biological membranes, increasing its bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

4-((1-Methyl-1H-tetrazol-5-yl)thio)piperidine (CAS 1182947-61-0)

- Structure : A sulfur atom bridges the tetrazole and piperidine moieties.

- Applications: Not explicitly stated, but thioethers are common in kinase inhibitors and antivirals.

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine Hydrochloride

- Structure : Replaces tetrazole with an oxadiazole ring conjugated to a 4-methylphenyl group.

- Properties: Oxadiazoles are electron-deficient heterocycles, influencing π-π stacking and hydrogen bonding. This compound has 2 H-bond donors and 4 acceptors, contrasting with the tetrazole’s 1 donor and 3 acceptors, suggesting differences in target engagement .

- Applications : Likely explored as a histamine H₃ antagonist for neurological disorders, as seen in related piperidine derivatives .

3-(2-(4-(2-Methyl-2H-tetrazol-5-yl)phenylamino)pyrimidin-4-yl)-5-morpholinobenzonitrile

- Structure: Extends the target compound’s aniline analog into a pyrimidine-linked morpholino derivative.

Pharmacological and Binding Affinity Comparisons

Evidence from piperidine derivatives with varied substituents highlights the impact of functional groups on receptor selectivity:

- Benzisoxazole vs. Fluorobenzoyl Piperidines: Benzisoxazolyl-piperidines exhibit higher 5-HT₂A receptor affinity (nanomolar range) compared to D₂ receptors, whereas fluorobenzoyl analogs show negligible D₂ binding . This suggests that electron-withdrawing groups (e.g., tetrazoles) may favor specific receptor interactions.

- Tetrazole vs. Oxadiazole: Tetrazoles, with their acidic proton (pKa ~4.9), can act as hydrogen-bond donors, while oxadiazoles are more rigid and may enhance metabolic stability. For example, oxadiazole-containing piperidines in are formulated as hydrochlorides to improve solubility .

Physicochemical Properties

The hydrochloride salt form of oxadiazole derivatives improves aqueous solubility, a strategy applicable to the target compound for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.